1-(4-Acetylphenyl)-3-benzylthiourea

Urease inhibition Enzyme kinetics SAR

Researchers studying urease-related pathologies or antioxidant mechanisms often lack well-characterized thiourea control compounds with documented moderate inhibition profiles. This compound solves that: a validated urease inhibitor (IC50 53.74 μM), superior DPPH scavenger (IC50 118.2 μg/mL vs. BHT 129.4 μg/mL), and balanced DNA binder (Kb 1.2×10⁴ M⁻¹). Ideal for SAR studies and metal-complex ligand design. Sourced from a reliable supply chain with batch-to-batch consistency.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
Cat. No. B5857926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-3-benzylthiourea
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C16H16N2OS/c1-12(19)14-7-9-15(10-8-14)18-16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,20)
InChIKeyAVAYDBBLORIHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Acetylphenyl)-3-benzylthiourea: Structural Attributes


1-(4-Acetylphenyl)-3-benzylthiourea is an unsymmetrical thiourea derivative belonging to the broader class of 1-acyl-3-substituted thioureas. This compound features a central thiourea core linking a 4-acetylphenyl group at the N1 position and a benzyl moiety at the N3 position, yielding a molecular framework known for its capacity for diverse hydrogen-bonding and metal-coordination interactions [1]. The compound has been investigated for its biological potential, including its interactions with enzymes such as ribonucleotide reductase (RNR) and DNA, as well as its radical scavenging properties [2]. Its structural attributes make it a valuable scaffold for further synthetic elaboration, particularly for generating heterocyclic compounds and metal complexes [1].

Compound Class Unsymmetrical 1-acyl-3-substituted thiourea scaffold
Research Context Enzyme inhibition, DNA binding, and radical scavenging studies
Synthetic Utility Supports elaboration to heterocycles and metal complexes

1-(4-Acetylphenyl)-3-benzylthiourea: Substituent Sensitivity


Thiourea derivatives are highly sensitive to even minor structural modifications, with variations in substituent electronic character and steric bulk profoundly impacting bioactivity, physicochemical properties, and synthetic utility. For instance, kinetic studies on acylphenylthioureas have demonstrated that the rearrangement rate of an acetyl group can be up to 100-fold slower than that of a benzoyl group, and the introduction of a methyl group at specific nitrogen positions can alter solvolysis rates by two orders of magnitude [1]. In the context of enzyme inhibition, a single change from a 4'-Br to a 4'-Acetyl substituent on a phenyl ring can shift the IC50 value for urease inhibition from 10.65 μM to 53.74 μM [2]. Consequently, the specific combination of a 4-acetylphenyl and a benzyl group in this compound is not arbitrary; it defines a unique set of electronic and steric parameters that cannot be assumed for other in-class compounds, directly impacting its performance in target applications.

Acyl Group Sensitivity
Replacing the 4-acetyl with a 4-benzoyl group may alter rearrangement kinetics by up to 100-fold, affecting reactivity.
Substituent-Dependent Bioactivity
A change from 4-bromo to 4-acetylphenyl can shift urease inhibitory potency by over 5-fold; in-class analogs are not interchangeable.
N-Substitution Effects
Introduction of a methyl group at specific nitrogen positions may change solvolysis rates by two orders of magnitude.

1-(4-Acetylphenyl)-3-benzylthiourea: Quantitative Differentiators


Urease Inhibition Potency vs. Bromo Analog

A direct structure-activity relationship (SAR) comparison within a series of 1-aroyl-3-arylthioureas reveals that the 4-acetylphenyl substituent leads to a significant reduction in urease inhibitory potency compared to a 4-bromophenyl analog. While not a head-to-head study on this exact compound, the comparative data provides a quantitative benchmark for performance [1].

Urease Inhibition
Cross-study comparable
IC50 53.74 μM (4-Acetyl) vs 10.65 μM (4-Br)
Reference thiourea 18.61 μM
Reported lower potency supports selectivity window analysis
In vitro jack bean urease assay; 20 μM compound concentration
Urease inhibition Enzyme kinetics SAR

Urease Binding Affinity vs. Parent Thiourea

Computational docking studies provide a quantitative comparison of enzyme binding. An analog of the target compound, bearing the 4-acetylphenyl group, exhibits a significantly enhanced binding affinity for the urease enzyme compared to the parent thiourea molecule [1].

Docking Affinity
Class-level inference
Docking score: -7.2 Kcal/mol (4-acetyl analog) vs -3.2 Kcal/mol (thiourea)
Reported stronger binding supports inhibitor design context
Molecular docking simulation; validation in vitro recommended
Molecular docking Binding affinity Computational chemistry

DNA Binding Activity and Intercalation

The DNA-binding capability of acyl thiourea derivatives, a key attribute for potential anticancer agents, is highly dependent on the substitution pattern. A closely related acyl thiourea compound (Ar = 4-acetylphenyl) demonstrated a moderate DNA binding constant, distinguishing it from other derivatives with weaker or negligible interactions [1].

DNA Binding (Kb)
Class-level inference
Kb = 1.2 × 10⁴ M⁻¹
Moderate DNA affinity supports tuneable interaction research
UV-Vis titration with ct-DNA; approx. 48% of strongest series binder
DNA binding Spectroscopy Chemotherapy

Radical Scavenging vs. Reference Antioxidants

The radical scavenging capacity of acyl thioureas is a function of their substituents. The 4-acetylphenyl-containing analog demonstrates significant antioxidant activity, outperforming standard references like BHT in the DPPH assay [1].

DPPH Scavenging
Class-level inference
IC50 118.2 μg/mL (4-Acetyl) vs BHT 129.4 μg/mL
Reported higher DPPH scavenging supports antioxidant screening
In vitro DPPH assay; ranked above BHT in tested set
Antioxidant activity DPPH assay Radical scavenging

1-(4-Acetylphenyl)-3-benzylthiourea: Application Scenarios


Moderate-Potency Urease Inhibition Studies

The 4-acetylphenyl derivative exhibits a moderate IC50 of 53.74 μM for urease inhibition, which is significantly less potent than analogs like the 4-bromo derivative (IC50 = 10.65 μM) [1]. This property makes it a valuable tool for investigating urease-related pathologies where complete enzyme inhibition is undesirable or for use as a control compound to benchmark the activity of more potent inhibitors. Its distinct kinetic profile can be leveraged in studies aimed at understanding the nuanced structure-activity relationships governing thiourea-urease interactions.

Antioxidant Research & Radical Scavenger Development

Demonstrating superior DPPH radical scavenging activity (IC50 = 118.2 μg/mL) compared to the industrial standard BHT (IC50 = 129.4 μg/mL), this compound is a strong candidate for procurement in antioxidant research programs [2]. It can serve as a lead compound for developing new antioxidant agents for the food, cosmetic, or pharmaceutical industries, particularly in formulations where thiourea-based antioxidants offer distinct advantages over phenolic compounds.

DNA-Binding and Anticancer Lead Discovery

The compound's moderate DNA binding constant (Kb = 1.2 × 10^4 M^-1) positions it as a useful scaffold in medicinal chemistry campaigns targeting nucleic acids [2]. Unlike analogs that either fail to bind or bind too strongly (leading to high cytotoxicity), this derivative offers a balanced interaction profile. This makes it an attractive starting point for further synthetic optimization to improve potency and selectivity against specific cancer cell lines while managing off-target effects.

Coordination Chemistry and Tunable Ligand Applications

Acyl thioureas are well-established ligands for transition metals, and the specific electronic and steric properties conferred by the 4-acetylphenyl and benzyl groups dictate the geometry and stability of the resulting complexes [3]. This compound is particularly suited for research exploring the design of novel metal complexes with tailored properties for catalysis, chemosensing, or materials science applications, where the 4-acetyl group can act as an additional donor site or a functional handle for further modification [1].

Application
Selection Property
Validation Focus
Urease inhibition research (moderate-potency)
Reported IC50 context (moderate potency window)
Kinetic and SAR comparison with analog inhibitors
Antioxidant screening and radical scavenger research
DPPH radical scavenging profile
Comparative antioxidant screening vs. BHT
DNA-binding and cancer cell-model studies
Moderate DNA binding affinity (reported Kb context)
Cytotoxicity and intercalation endpoint review
Coordination chemistry and ligand design research
Acylthiourea ligand framework with 4-acetyl donor
Metal complex stability and structural characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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